1-(pyrimidin-2-yl)pyrrolidin-3-ol
Overview
Description
1-(Pyrimidin-2-yl)pyrrolidin-3-ol is a heterocyclic compound that features both pyrimidine and pyrrolidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings in its structure makes it a versatile scaffold for the development of biologically active molecules.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 1-pyrimidin-2-yl-pyrrolidin-3-ol, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s worth noting that pyrrolidine derivatives have been associated with diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The structure of pyrrolidine derivatives can be optimized to modify their pharmacokinetic profile .
Result of Action
Compounds with a pyrrolidine ring have been associated with a wide range of pharmacological activities .
Action Environment
The biological activity of compounds with a pyrrolidine ring can be influenced by steric factors .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have been found to inhibit collagen prolyl-4-hydroxylase , an enzyme involved in the biosynthesis of collagen.
Cellular Effects
The cellular effects of 1-Pyrimidin-2-yl-pyrrolidin-3-ol are not well-documented. Pyrimidine derivatives are known to influence cell function in various ways. For example, some pyrimidine derivatives have been found to exhibit anti-fibrotic activities, effectively inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrimidine derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of pyrimidine derivatives can vary with different dosages .
Metabolic Pathways
It is known that pyrimidine derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that pyrimidine derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that pyrimidine derivatives can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrimidin-2-yl)pyrrolidin-3-ol typically involves the condensation of pyrimidine derivatives with pyrrolidine derivatives. One common method is the reaction of 2-chloropyrimidine with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The nitrogen atoms in both rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of 1-(pyrimidin-2-yl)pyrrolidin-3-one.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(Pyrimidin-2-yl)pyrrolidin-3-ol has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Pyrimidine: A nitrogen-containing aromatic ring that is a key component of nucleic acids.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with potential biological activity.
Uniqueness
1-(Pyrimidin-2-yl)pyrrolidin-3-ol is unique due to the combination of pyrimidine and pyrrolidine rings in its structure. This dual-ring system provides a versatile scaffold for the development of compounds with diverse biological activities. The presence of both rings allows for multiple points of chemical modification, enhancing its potential as a lead compound in drug discovery.
Properties
IUPAC Name |
1-pyrimidin-2-ylpyrrolidin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-7-2-5-11(6-7)8-9-3-1-4-10-8/h1,3-4,7,12H,2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWYWIHTCUNNDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302915 | |
Record name | 1-(2-Pyrimidinyl)-3-pyrrolidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261229-76-8 | |
Record name | 1-(2-Pyrimidinyl)-3-pyrrolidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261229-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Pyrimidinyl)-3-pyrrolidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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